molecular formula C11H22O7P2 B034648 [2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate CAS No. 110559-65-4

[2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate

Cat. No.: B034648
CAS No.: 110559-65-4
M. Wt: 328.24 g/mol
InChI Key: QEONFRSBRCWSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Cyclopropylgeranyl pyrophosphate is a synthetic analog of geranyl pyrophosphate, a key intermediate in the biosynthesis of isoprenoids. This compound is particularly interesting due to its unique cyclopropyl group, which imparts distinct chemical properties and reactivity. It is used primarily in biochemical studies to investigate enzyme mechanisms and metabolic pathways involving isoprenoid biosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-cyclopropylgeranyl pyrophosphate typically involves the pyrophosphorylation of 2,3-cyclopropylgeraniol. This process can be achieved through the oxidation of 2,3-cyclopropylgeraniol to the corresponding aldehyde using pyridinium chlorochromate, followed by pyrophosphorylation .

Industrial Production Methods:

Chemical Reactions Analysis

Scientific Research Applications

2,3-Cyclopropylgeranyl pyrophosphate is widely used in scientific research to study the mechanisms of monoterpene cyclases and other enzymes involved in isoprenoid biosynthesis. It serves as a substrate analog to investigate the isomerization and cyclization steps in these enzymatic processes . Additionally, it is used in metabolic engineering to enhance the production of valuable monoterpenes in microbial hosts .

Mechanism of Action

The mechanism of action of 2,3-cyclopropylgeranyl pyrophosphate involves its conversion by monoterpene cyclases into various monoterpene products. The cyclopropyl group in the compound helps to uncouple the reaction sequence, allowing for the direct observation of intermediate steps in the enzymatic process . This provides valuable insights into the catalytic cycle of monoterpene cyclases and the formation of different monoterpene skeletons.

Comparison with Similar Compounds

  • Geranyl pyrophosphate
  • Linalyl pyrophosphate
  • Farnesyl pyrophosphate

Comparison: Compared to geranyl pyrophosphate, 2,3-cyclopropylgeranyl pyrophosphate has a unique cyclopropyl group that imparts distinct reactivity and stability. This makes it a valuable tool for studying enzyme mechanisms that are not easily observed with the natural substrate . Linalyl pyrophosphate and farnesyl pyrophosphate are also intermediates in isoprenoid biosynthesis, but they lack the cyclopropyl group, which limits their utility in certain mechanistic studies.

Properties

CAS No.

110559-65-4

Molecular Formula

C11H22O7P2

Molecular Weight

328.24 g/mol

IUPAC Name

[2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C11H22O7P2/c1-9(2)5-4-6-11(3)7-10(11)8-17-20(15,16)18-19(12,13)14/h5,10H,4,6-8H2,1-3H3,(H,15,16)(H2,12,13,14)

InChI Key

QEONFRSBRCWSGB-UHFFFAOYSA-N

SMILES

CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C

Canonical SMILES

CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C

Synonyms

2,3-CPGPP
2,3-cyclopropylgeranyl pyrophosphate

Origin of Product

United States

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